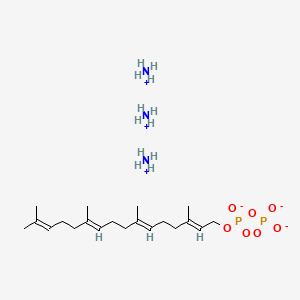

Geranylgeranylpyrophosphat-Triammoniumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Geranylgeranylphosphate has numerous scientific research applications:

Wirkmechanismus

Target of Action

Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .

Mode of Action

The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .

Biochemical Pathways

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Result of Action

The molecular and cellular effects of Geranylgeranyl Pyrophosphate Triammonium Salt’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .

Biochemische Analyse

Biochemical Properties

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

Geranylgeranyl Pyrophosphate Triammonium Salt influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .

Molecular Mechanism

At the molecular level, Geranylgeranyl Pyrophosphate Triammonium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .

Temporal Effects in Laboratory Settings

The effects of Geranylgeranyl Pyrophosphate Triammonium Salt over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids

Metabolic Pathways

Geranylgeranyl Pyrophosphate Triammonium Salt is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Geranylgeranylphosphat wird durch die Kopf-Schwanz-Kondensation von drei Isopentenyldiphosphat-Einheiten und einer Dimethylallyldiphosphat-Einheit synthetisiert. Diese Reaktion wird durch das Enzym Geranylgeranyldiphosphatsynthase katalysiert . Die Synthese kann über den Mevalonsäureweg im Cytosol oder den Methylerythritol-4-phosphat-Weg in Plastiden erfolgen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Geranylgeranylphosphat unter Verwendung gentechnisch veränderter Mikroorganismen hergestellt, die die für seine Biosynthese notwendigen Enzyme exprimieren. Diese Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute an Geranylgeranylphosphat zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Geranylgeranylphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Diterpenoide zu bilden.

Reduktion: Es kann reduziert werden, um Geranylgeraniol zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nucleophile.

Hauptprodukte

Oxidation: Diterpenoide wie Gibberelline und Carotinoide.

Reduktion: Geranylgeraniol.

Substitution: Verschiedene Geranylgeranyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Geranylgeranylphosphat hat zahlreiche wissenschaftliche Forschungsanwendungen:

Industrie: Es wird bei der Herstellung von Vitaminen, Pigmenten und anderen bioaktiven Verbindungen verwendet.

Wirkmechanismus

Geranylgeranylphosphat übt seine Wirkungen hauptsächlich durch den Prozess der Geranylgeranylierung aus, bei dem es an bestimmte Proteine bindet und deren Funktion und Lokalisation verändert. Diese Modifikation ist entscheidend für die Aktivität kleiner GTPasen, die an verschiedenen zellulären Prozessen wie Signaltransduktion, Zellwachstum und -differenzierung beteiligt sind . Die molekularen Zielstrukturen von Geranylgeranylphosphat umfassen Proteine wie Rho, Rac und Rab .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Farnesylphosphat: Ein weiteres wichtiges Zwischenprodukt im Isoprenoid-Biosyntheseweg.

Geranylphosphat: Ein Vorläufer für Monoterpene und andere Isoprenoide.

Geranylgeraniol: Die Alkoholform von Geranylgeranylphosphat.

Einzigartigkeit

Geranylgeranylphosphat ist einzigartig aufgrund seiner Rolle als Vorläufer für eine Vielzahl essentieller Biomoleküle, darunter Carotinoide, Gibberelline, Tocopherole und Chlorophylle . Seine Fähigkeit, Geranylgeranylierungen durchzuführen, macht es für das ordnungsgemäße Funktionieren kleiner GTPasen und anderer Proteine, die an kritischen zellulären Prozessen beteiligt sind, unerlässlich .

Eigenschaften

IUPAC Name |

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)